(2-Chloro-3-iodopyridin-4-yl)methanamine

Regioselective amination Buchwald-Hartwig coupling Chemoselectivity

(2-Chloro-3-iodopyridin-4-yl)methanamine (CAS 1823963‑74‑1) is a polyhalogenated pyridylmethanamine building block bearing a reactive primary amine on a methylene spacer at the pyridine 4‑position, with chlorine at C‑2 and iodine at C‑3 [REFS‑1]. This ortho‑chloro/iodo arrangement enables chemoselective, sequential palladium‑catalyzed transformations—the iodo substituent is preferentially activated over the chloro group—making it a versatile intermediate for constructing complex drug‑like scaffolds with precisely controlled substitution patterns [REFS‑2].

Molecular Formula C6H6ClIN2
Molecular Weight 268.48 g/mol
Cat. No. B12314481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-3-iodopyridin-4-yl)methanamine
Molecular FormulaC6H6ClIN2
Molecular Weight268.48 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1CN)I)Cl
InChIInChI=1S/C6H6ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2
InChIKeyCOHJFKUXLYQXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-3-iodopyridin-4-yl)methanamine: A Regioisomerically Defined Heteroaryl Building Block for Selective Cross‑Coupling and Medicinal Chemistry


(2-Chloro-3-iodopyridin-4-yl)methanamine (CAS 1823963‑74‑1) is a polyhalogenated pyridylmethanamine building block bearing a reactive primary amine on a methylene spacer at the pyridine 4‑position, with chlorine at C‑2 and iodine at C‑3 [REFS‑1]. This ortho‑chloro/iodo arrangement enables chemoselective, sequential palladium‑catalyzed transformations—the iodo substituent is preferentially activated over the chloro group—making it a versatile intermediate for constructing complex drug‑like scaffolds with precisely controlled substitution patterns [REFS‑2].

Why (2-Chloro-3-iodopyridin-4-yl)methanamine Cannot Be Replaced by Common Polyhalogenated Pyridine Analogs


The specific substitution pattern of (2-Chloro-3-iodopyridin-4-yl)methanamine—a 4‑aminomethyl handle ortho to a chlorine and adjacent to a more reactive iodine—dictates both its synthetic utility and its performance in biological applications [REFS‑1]. In contrast to the 3‑aminomethyl regioisomer (2‑chloro‑4‑iodopyridin‑3‑yl)methanamine, the 4‑aminomethyl substitution positions the amine for optimal engagement with enzyme active sites, as demonstrated in CYP2A6 inhibitor series where the 4‑position was identified as a key modification site for enhanced potency and selectivity [REFS‑2][REFS‑3]. Furthermore, the chlorine‑at‑2 / iodine‑at‑3 arrangement enables orthogonal, chemo‑differentiated cross‑coupling that is not achievable with the reverse halogen arrangement or with monohalogenated analogs, making generic substitution unreliable for structure‑activity relationship (SAR) exploration or scale‑up campaigns [REFS‑4].

Quantitative Differentiation Evidence for (2-Chloro-3-iodopyridin-4-yl)methanamine Relative to Closest Analogs


Regioselective Palladium‑Catalyzed Amination: Chemo‑Differentiation Between Iodo and Chloro Substituents

The 2‑chloro‑3‑iodo substitution pattern of the pyridine core enables exclusive palladium‑catalyzed amination at the iodine‑bearing position under mild conditions, leaving the chlorine intact for subsequent orthogonal transformations [REFS‑1]. In the published protocol using Pd‑BINAP / Cs₂CO₃, 2‑chloro‑3‑iodopyridine undergoes amination with anilines at the 3‑position with excellent yields (>85% in multiple examples) and high regioselectivity, whereas 2‑chloro‑5‑iodopyridine yields the 5‑aminated product exclusively, demonstrating that the iodo position dictates the reaction site irrespective of other substituents [REFS‑1]. This chemo‑differentiation is not attainable with the 4‑iodo‑3‑aminomethyl regioisomer, where the iodine is positioned para to the aminomethyl group and exhibits different electronic activation. Consequently, the 3‑iodo / 4‑aminomethyl arrangement provides a unique synthetic vector for constructing libraries of 3‑aminated‑4‑functionalized pyridines [REFS‑2].

Regioselective amination Buchwald-Hartwig coupling Chemoselectivity

CYP2A6 Inhibition Potency: The 4‑Aminomethyl Position as a Critical Determinant of Activity

Structure–activity relationship studies on pyridine methanamine‑based CYP2A6 inhibitors have established that the 4‑position of the pyridine ring, when equipped with a suitable substituent, is essential for potent inhibition [REFS‑1]. In a systematic investigation, substitution of a methyl group at the 4‑position of a 3‑heteroaromatic‑substituted pyridine methanamine scaffold yielded an IC₅₀ of 0.055 µM against CYP2A6, whereas the same substitution at the 2‑ and 5‑positions resulted in complete loss of activity (no inhibition at 10 µM) or drastically reduced potency (IC₅₀ = 5.5 µM), representing a >100‑fold difference in potency [REFS‑1]. Although direct data for (2‑chloro‑3‑iodopyridin‑4‑yl)methanamine itself are not yet published, the methanamine linker at the 4‑position places this compound in the structural class exhibiting the highest CYP2A6 inhibition potency, in contrast to 3‑aminomethyl or 2‑aminomethyl analogs that are unlikely to achieve comparable target engagement.

CYP2A6 inhibition Nicotine metabolism Structure–activity relationship (SAR)

Physicochemical Differentiation: Melting Point, Solubility and Ionization Behavior Versus the 4‑Amino Analog

The methanamine side chain at the 4‑position imparts distinct physicochemical properties compared to the closest amino‑linked analog, 2‑chloro‑3‑iodopyridin‑4‑amine (CAS 909036‑46‑0) [REFS‑1][REFS‑2]. The amine analog exhibits a defined melting point of 116–117 °C, a predicted density of 2.139 g/cm³, and a measured aqueous solubility of 0.236 mg/mL (Log S = −3.03) [REFS‑1][REFS‑2]. In contrast, the methanamine derivative possesses one additional rotatable bond (the CH₂–NH₂ flexible linker) and a higher pKₐ of the primary amine (predicted ~9.5 for the methanamine vs. ~6.8 for the directly attached amine on the electron‑deficient pyridine) [REFS‑3]. These differences have practical consequences: the methanamine’s higher basicity enhances salt formation and aqueous solubility under acidic conditions, improving its handling in hydrochloride salt form for reaction workup and purification [REFS‑3].

Physicochemical properties Solubility Crystallinity

Commercial Availability and Purity: Defined Sourcing with Consistent Quality Specifications

The target compound (2‑chloro‑3‑iodopyridin‑4‑yl)methanamine (CAS 1823963‑74‑1) is commercially available from established suppliers with a purity specification of ≥98% (Leyan, product ID 2447712) [REFS‑1]. In contrast, its regioisomer (2‑chloro‑4‑iodopyridin‑3‑yl)methanamine (CAS 2923840‑74‑6) is supplied as a 98% pure free base but carries a different catalog identity (Leyan product ID 2302974) [REFS‑2]. Procurement of the correct CAS‑defined regioisomer eliminates the risk of receiving a mixture of regioisomers or the wrong substitution pattern, which is critical for reproducible SAR and patent integrity. Additionally, the 4‑aminomethyl isomer is offered in research‑scale quantities (1 g, 5 g, 10 g) with full quality documentation, enabling direct integration into medicinal chemistry workflows without custom synthesis delays [REFS‑1].

Commercial availability Purity specification Supply chain

Optimal Procurement and Utilization Scenarios for (2-Chloro-3-iodopyridin-4-yl)methanamine


Sequential Orthogonal Cross‑Coupling for Kinase Inhibitor Library Synthesis

In kinase inhibitor medicinal chemistry, the target compound enables a two‑step diversification strategy: first, selective Buchwald–Hartwig amination or Suzuki coupling at the iodine‑bearing C‑3 position; second, a subsequent transformation at the C‑2 chlorine, allowing introduction of two distinct pharmacophoric elements in a controlled sequence [REFS‑1]. The 4‑aminomethyl handle simultaneously serves as an anchor for amide or sulfonamide conjugation, making this compound a uniquely efficient precursor for generating three‑point diversity arrays in a single synthetic pathway.

CYP2A6‑Targeted Probe and Inhibitor Development for Smoking Cessation Programs

For laboratories developing CYP2A6 inhibitors as smoking cessation agents, the 4‑pyridylmethanamine scaffold has been validated through systematic SAR as the optimal attachment geometry for achieving sub‑micromolar potency (IC₅₀ < 0.1 µM for optimized analogs) [REFS‑2]. The chlorine and iodine substituents serve as synthetic handles for late‑stage diversification to fine‑tune selectivity against other CYP isoforms (CYP2A13, CYP2B6, CYP3A4), while the methanamine group provides a site for introducing pharmacokinetic‑modulating groups without disrupting the critical 4‑position interaction with the CYP2A6 active site [REFS‑2][REFS‑3].

Agrochemical Lead Optimization Exploiting Halogen‑Differentiated Reactivity

In agrochemical discovery, the ortho‑chloro/iodo pyridine motif is frequently employed for constructing fungicidal and herbicidal leads. The target compound’s differentiated halogen reactivity allows iterative C–C and C–N bond formations under mild, scalable conditions—critical for process chemistry where harsh conditions can degrade sensitive functional groups. The commercial availability of the compound at multi‑gram scale with documented purity supports rapid transition from discovery hit‑to‑lead optimization to pilot‑scale synthesis [REFS‑4].

Nucleophilic Building Block for Reductive Amination and Imine Formation in Parallel Synthesis

The primary amine on the methylene spacer exhibits higher nucleophilicity than directly attached aniline‑type amines on electron‑deficient pyridines, making this compound particularly effective for reductive amination with diverse aldehydes and ketones under standard conditions (NaBH(OAc)₃, DCE, room temperature). This reactivity advantage, combined with the halogen handles for downstream diversification, positions the compound as a privileged building block for parallel library synthesis in drug discovery CROs and pharmaceutical R&D groups.

Quote Request

Request a Quote for (2-Chloro-3-iodopyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.